molecular formula C7H6F3NOS B6278626 2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol CAS No. 1341574-89-7

2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol

Cat. No.: B6278626
CAS No.: 1341574-89-7
M. Wt: 209.2
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Description

2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol is an organic compound characterized by the presence of amino, difluoromethoxy, fluorine, and thiol functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Subsequent reactions introduce the difluoromethoxy and fluorine substituents. The thiol group is then introduced through thiolation reactions, often using thiolating agents such as thiourea or hydrogen sulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    2-amino-4-fluorobenzenethiol: Lacks the difluoromethoxy group.

    2-amino-5-(difluoromethoxy)benzoic acid: Similar but with a carboxylic acid group instead of a thiol.

Uniqueness

2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluorine and thiol groups can enhance its interactions with biological targets and improve its stability in various chemical environments.

Properties

CAS No.

1341574-89-7

Molecular Formula

C7H6F3NOS

Molecular Weight

209.2

Purity

80

Origin of Product

United States

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